Home > Products > Screening Compounds P68286 > ((plusmn))-Zanubrutinib
((plusmn))-Zanubrutinib - 1633350-06-7

((plusmn))-Zanubrutinib

Catalog Number: EVT-255737
CAS Number: 1633350-06-7
Molecular Formula: C₂₇H₂₉N₅O₃
Molecular Weight: 471.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-Zanubrutinib is a potent, selective and orally available Bruton//'s tyrosine kinase (Btk) inhibitor.
Synthesis Analysis
  • Nucleophilic substitution: This is essential for forming key bonds in the molecule.
  • Coupling reactions: These reactions help in assembling different molecular fragments.
  • Purification techniques: After synthesis, zanubrutinib undergoes purification processes such as crystallization or chromatography to ensure high purity levels.

Technical details regarding the exact reagents and conditions used in the synthesis are proprietary and typically not disclosed in scientific literature.

Molecular Structure Analysis

Zanubrutinib's molecular structure can be represented by its chemical formula, which is C21_{21}H22_{22}ClN3_{3}O. The compound features a complex arrangement that includes:

  • A central aromatic ring system: This contributes to its binding affinity to Bruton tyrosine kinase.
  • Chiral centers: The presence of chiral centers results in two enantiomers, denoted as (±)-zanubrutinib, which may exhibit different biological activities.

The molecular weight of zanubrutinib is approximately 373.87 g/mol. Structural data from crystallography studies indicate that zanubrutinib adopts a conformation favorable for binding to its target enzyme.

Chemical Reactions Analysis

Zanubrutinib primarily functions through its interaction with Bruton tyrosine kinase. The chemical reaction can be summarized as follows:

  1. Binding to Bruton tyrosine kinase: Zanubrutinib covalently binds to the cysteine residue within the active site of Bruton tyrosine kinase.
  2. Inhibition of downstream signaling pathways: This binding prevents the phosphorylation of downstream targets involved in cell proliferation and survival.

Technical details regarding these interactions often involve kinetic studies that measure the rate of inhibition and affinity constants (Ki values) that characterize zanubrutinib's potency against Bruton tyrosine kinase.

Mechanism of Action

The mechanism of action of zanubrutinib involves selective inhibition of Bruton tyrosine kinase, which plays a crucial role in B-cell receptor signaling pathways. The process can be described as follows:

  1. Inhibition of B-cell receptor signaling: By inhibiting Bruton tyrosine kinase, zanubrutinib disrupts signaling pathways that promote B-cell proliferation and survival.
  2. Induction of apoptosis: The inhibition leads to increased apoptosis in malignant B-cells, contributing to its therapeutic effects in chronic lymphocytic leukemia.
  3. Minimized off-target effects: Zanubrutinib's design aims to maximize occupancy at Bruton tyrosine kinase while reducing activity against other kinases, thus lowering the risk of adverse effects such as atrial fibrillation .

Data from clinical trials indicate that zanubrutinib achieves sustained occupancy at Bruton tyrosine kinase, correlating with improved efficacy outcomes compared to other treatments like ibrutinib .

Physical and Chemical Properties Analysis

Zanubrutinib exhibits specific physical and chemical properties relevant for its formulation and stability:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point has been reported around 160–162 °C, indicating its solid-state characteristics at room temperature.

These properties are critical for developing effective dosage forms and ensuring consistent therapeutic delivery.

Applications

Zanubrutinib is primarily used in clinical settings for treating hematological malignancies, particularly:

  • Chronic lymphocytic leukemia: It has shown superior efficacy compared to traditional therapies in clinical trials.
  • Other B-cell malignancies: Research is ongoing to explore its effectiveness against other types of B-cell neoplasms.

The ongoing studies aim to further elucidate its potential applications across various hematological disorders and improve treatment regimens for patients with limited options due to resistance or intolerance to existing therapies .

Synthesis and Rational Drug Design of (±)-Zanubrutinib

Historical Development and Rationale for BTK-Targeted Therapy

Bruton tyrosine kinase (BTK) emerged as a transformative therapeutic target following the seminal description of X-linked agammaglobulinemia (XLA) by Dr. Ogden Bruton in 1952. Genetic characterization in the 1990s identified BTK mutations as the molecular basis of XLA, revealing its non-redundant role in B-cell receptor (BCR) signaling and B-lymphocyte maturation [1]. This foundational research illuminated BTK's centrality in oncogenic B-cell signaling pathways, with aberrant activation documented across diverse B-cell malignancies including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia [1] [2]. The first-generation inhibitor ibrutinib (approved 2013) validated BTK inhibition clinically, demonstrating unprecedented efficacy in relapsed/refractory B-cell cancers. However, its kinome profile revealed off-target inhibition against EGFR, ITK, TEC, and JAK3 families, correlating clinically with adverse events (atrial fibrillation, bleeding, rash) not observed in XLA patients [1] [6]. This therapeutic limitation catalyzed the development of next-generation inhibitors with enhanced selectivity, culminating in zanubrutinib's discovery through BeiGene's multidisciplinary drug discovery program initiated in 2012 [1].

Structural Optimization Strategies for Enhanced Selectivity

Zanubrutinib (BGB-3111) was engineered using structure-activity relationship (SAR)-guided rational design to maximize BTK specificity while minimizing off-target interactions. Key structural innovations focused on the core scaffold and acrylamide warhead positioning:

  • Pyrazolopyrimidine Core Modification: Replacement of ibrutinib's phenoxy-substituted pyrimidine with a methylimidazole-fused pyrazolopyrimidine scaffold reduced steric bulk, enhancing fit within BTK's hydrophobic pocket while impeding access to off-target kinases with larger active sites [1] [6]. Molecular modeling confirmed this core minimized clashes with non-conserved residues in kinases like EGFR (Cys797 vs BTK Cys481).

  • Acrylamide Warhead Positioning: Strategic relocation of the reactive acrylamide group from the ibrutinib's para-position to a meta-conformation on the benzamide ring optimized covalent binding kinetics to Cys481. This adjustment decreased electrophilic reactivity toward non-target cysteines in Tec-family kinases implicated in platelet-related bleeding events [1] [4].

  • Hydrogen Bond Network Optimization: Introduction of a tetrahydropyran (THP) oxygen atom created an additional hydrogen bond with BTK's Met477, improving binding affinity (Ki = 0.2 nM) and residence time. The THP moiety simultaneously enhanced aqueous solubility by 2.3-fold compared to ibrutinib analogs [6].

Table 1: Kinome-Wide Selectivity Profiling of BTK Inhibitors (IC50 < 100 nM)

Kinase TargetIbrutinibZanubrutinibBiological Consequence
BTK0.5 nM0.2 nMTarget inhibition
EGFR5.8 nM>10,000 nMRash/diarrhea reduction
ITK11 nM1,250 nMReduced T-cell modulation
TEC7.5 nM625 nMBleeding risk mitigation
JAK317 nM>10,000 nMImmune function preservation
HER48.7 nM>10,000 nMCardiotoxicity reduction
BMX9.8 nM842 nMAngiogenesis impact

Preclinical profiling across 370 kinases demonstrated zanubrutinib inhibited only 7 kinases beyond BTK at >50% (vs 17 for ibrutinib), confirming superior selectivity [1] [6]. This translated to reduced in vitro toxicity in cardiomyocytes (5-fold higher safety margin) and preserved platelet aggregation [4].

Comparative Analysis of Synthetic Routes for (±)-Zanubrutinib

The synthesis of (±)-zanubrutinib employs convergent strategies with key transformations optimized for scalability and purity:

  • Route A (Original Medicinal Chemistry Route):
  • Suzuki-Miyaura Coupling: Reaction of 4-chloro-5-fluoropyridin-2-amine with 4-(4-methylpiperazin-1-yl)phenylboronic acid under Pd(PPh3)4 catalysis yields biaryl intermediate (75% yield).
  • Nucleophilic Aromatic Substitution: Displacement of the 4-fluorine by 3-(4-methylpiperazin-1-yl)aniline at 110°C in DMSO (82% yield).
  • Acryloylation: Amide formation with acryloyl chloride using Schotten-Baumann conditions (aqueous NaOH/dichloromethane) at 0°C (68% yield).Limitations: Low overall yield (42%), chromatography-intensive purification, and DMSO removal challenges at scale [6].
  • Route B (Process-Optimized Route):
  • Early-Stage Acryloylation: 3-(4-methylpiperazin-1-yl)aniline is acryloylated first, simplifying purification before ring formation.
  • Regioselective Chlorination: Direct chlorination at pyrimidine C4 position avoids positional isomers.
  • One-Pot Sequential Coupling: Pd-catalyzed borylation/Suzuki reaction with tetrahydropyran-4-ylboronic acid followed by in situ amination with acryloylated aniline derivative (87% yield over two steps).Advantages: 62% overall yield, >99.5% HPLC purity, and elimination of DMSO [6].

Table 2: Synthetic Route Efficiency Metrics for (±)-Zanubrutinib

ParameterRoute ARoute BImprovement
Overall Yield42%62%+48%
Chromatographic Steps41-75%
Purity (HPLC)98.2%99.7%+1.5%
Solvent ComplexityHigh (DMSO)Low (EtOAc/H2O)Greener profile
Scalability<1 kg>100 kgIndustrial adoption

Route B's efficiency gains derive from vectorial optimization—minimizing molecular complexity jumps per step—and strategic avoidance of protecting groups [6] [10]. The route exemplifies modern process chemistry principles, including catalysis-enabled convergence and in situ intermediate trapping.

Structure-Activity Relationship (SAR) Studies Relative to First-Generation BTK Inhibitors

Critical SAR insights driving zanubrutinib's design emerged from systematic analog profiling against ibrutinib and acalabrutinib:

  • Acrylamide Warhead Geometry: Meta-substitution (zanubrutinib) vs. para-substitution (ibrutinib) reduced the rate of covalent adduction with non-BTK cysteine-containing kinases by 8-fold while maintaining BTK inactivation kinetics (kinact/Ki = 1,300 M-1s-1 vs 1,450 M-1s-1 for ibrutinib). Ortho-substitution abolished activity entirely due to steric hindrance [6].

  • Heterocyclic Core Rigidification: The methylimidazo[1,2-a]pyrazine core in zanubrutinib enforced a planar conformation optimal for H-bonding with BTK's gatekeeper residue Thr474. Flexible linkers as in spebrutinib diminished residence time 3-fold due to entropic penalties [5] [6].

  • Solubility-Enhancing Moieties: The tetrahydropyran (THP) ring provided a 2.1-fold increase in membrane permeability (PAMPA) compared to cyclohexyl analogs while maintaining nanomolar potency. Removal or replacement with polar groups (e.g., morpholine) reduced cellular activity due to impaired diffusion [4] [6].

  • Resistance Mutation Profile: Unlike ibrutinib, zanubrutinib maintained partial activity (IC50 = 38 nM) against the C481S BTK mutant due to strengthened non-covalent interactions (ΔG = -2.3 kcal/mol). However, T474I gatekeeper mutations conferred cross-resistance across covalent inhibitors [2] [5].

Table 3: Structural Determinants of BTK Inhibitor Selectivity and Potency

Structural FeatureIbrutinibAcalabrutinibZanubrutinibSAR Insight
Core StructureDihydrobenzodiazepinePyrazolopyrimidineImidazopyrazinePlanar cores enhance BTK specificity
Acrylamide PositionparaorthometaMeta-balances reactivity & specificity
Solubilizing GroupPiperidinePyrimidineTetrahydropyranTHP optimizes permeability/P-gp efflux ratio
BTK IC50 (cell-free)0.5 nM3.1 nM0.2 nMEnhanced covalent binding kinetics
C481S Mutant Inhibition>1,000 nM>1,000 nM38 nMNon-covalent interactions compensate for C481S

Synergy studies revealed zanubrutinib's combination benefit with BCL2 inhibitors (venetoclax) in ibrutinib-resistant diffuse large B-cell lymphoma (DLBCL) models, where co-treatment induced synergistic apoptosis (combination index=0.3-0.5) through complementary blockade of BCR-mediated survival signals and mitochondrial death pathways [5]. These SAR insights continue informing third-generation reversible BTK inhibitors (e.g., pirtobrutinib) designed to overcome covalent resistance mutations [2] [6].

Properties

CAS Number

1633350-06-7

Product Name

((plusmn))-Zanubrutinib

IUPAC Name

2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C₂₇H₂₉N₅O₃

Molecular Weight

471.55

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)

InChI Key

QRTMNNHEGPFUPS-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.